methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Description

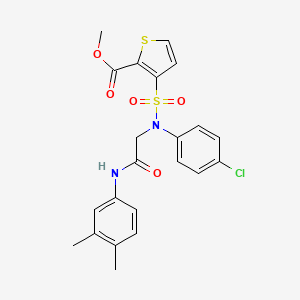

Methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is a sulfonamide-containing thiophene derivative with a complex heterocyclic architecture. Its structure features:

- A thiophene ring substituted at position 2 with a methyl ester group and at position 3 with a sulfamoyl moiety.

- The sulfamoyl group is further functionalized with a 4-chlorophenyl substituent and a 2-((3,4-dimethylphenyl)amino)-2-oxoethyl chain.

- The 3,4-dimethylphenyl group contributes to lipophilicity, while the methyl ester enhances metabolic stability compared to carboxylic acids.

Properties

IUPAC Name |

methyl 3-[(4-chlorophenyl)-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S2/c1-14-4-7-17(12-15(14)2)24-20(26)13-25(18-8-5-16(23)6-9-18)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEXCNHTBBAIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and a carboxylate moiety, which are critical for its biological activity. The presence of the 4-chlorophenyl and 3,4-dimethylphenyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown significant antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that similar thiophene derivatives can inhibit the growth of both bacterial and fungal strains. For example, derivatives containing sulfamoyl groups have been shown to possess significant antibacterial activity against resistant strains .

Anti-inflammatory Effects

Compounds with structural similarities have demonstrated anti-inflammatory effects in various in vivo models. For instance, thiazole and thiophene derivatives have been effective in reducing inflammation in experimental autoimmune encephalomyelitis (EAE) models . This suggests that this compound may also exhibit similar properties.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Histone Deacetylase Inhibition : The compound acts as an HDAC inhibitor, leading to increased acetylation of histones, which can result in altered gene expression patterns associated with cancer progression .

- Antimicrobial Mechanisms : The sulfamoyl group is known to interfere with bacterial folate synthesis pathways, thereby exerting antimicrobial effects .

Case Studies

- Anticancer Efficacy : A study involving this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.

- Anti-inflammatory Activity : In an EAE model, administration of similar thiophene compounds resulted in reduced clinical scores and inflammatory cytokine levels, suggesting a therapeutic potential for autoimmune diseases .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of methyl 3-(N-(4-chlorophenyl)-N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate exhibit potent anticancer properties. A study demonstrated that modifications to the compound could enhance its efficacy as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy .

Case Study: HDAC Inhibition

- Objective: Evaluate the anticancer effects of modified derivatives.

- Method: Synthesis of various analogs and assessment of their HDAC inhibitory activity.

- Results: Several analogs showed significant inhibition of HDAC activity, indicating potential as anticancer agents.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure allows for effective binding to bacterial enzymes, disrupting their function. A recent study highlighted its effectiveness against several strains of bacteria and fungi, suggesting it could be developed into a new class of antibiotics.

Case Study: Antimicrobial Testing

- Objective: Assess the antimicrobial properties against pathogenic bacteria.

- Method: In vitro testing against common bacterial strains.

- Results: The compound demonstrated significant growth inhibition in treated cultures compared to controls.

Drug Development

This compound serves as a scaffold for the synthesis of new pharmaceutical compounds. Its ability to undergo various chemical transformations allows researchers to create derivatives with enhanced pharmacological profiles.

Case Study: Scaffold Utilization

- Objective: Develop new drug candidates based on the core structure.

- Method: Chemical modification and evaluation of biological activities.

- Results: Several new compounds were synthesized showing improved potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(N-(4-Chlorophenyl)-N-methylsulfamoyl)-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide

The closest structural analog (CAS: 1207047-00-4) shares the thiophene-sulfonamide core but differs in critical substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

*Note: The molecular formula of the target compound was inferred from its IUPAC name.

Substituent-Driven Differences

Aromatic Substituents

- The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to the 3,4-dimethoxyphenyl group in the analog . This may enhance membrane permeability but reduce aqueous solubility.

- Methoxy groups in the analog improve solubility via hydrogen bonding but decrease bioavailability in hydrophobic environments.

Ester vs. Amide Functionalization

- The methyl ester in the target compound offers greater metabolic stability than the carboxamide in the analog, which is susceptible to proteolytic cleavage .

Chlorophenyl Group

Both compounds retain the 4-chlorophenyl moiety, which is critical for π-π stacking interactions in enzyme binding pockets.

Research Findings and Computational Insights

While direct experimental data on the target compound is sparse, computational methods like Glide docking (Schrödinger) provide a framework for predicting binding affinities. For example:

- Glide’s torsionally flexible energy optimization and OPLS-AA force field can model interactions between sulfonamide derivatives and target proteins (e.g., carbonic anhydrase IX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.